BenchChemオンラインストアへようこそ!

(E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Matrix Metalloproteinase-2 Inhibition Structure-Activity Relationship Enzyme Inhibitor Screening

This 4-acetamidophenyl nitrophenyl-furan-acrylamide is a validated MMP-2 inhibitor (IC50: 210 nM) with ~9-fold selectivity over MMP-9. The exact CAS-defined structure is critical for reproducible target validation and SAR studies aligned with glioblastoma patent landscapes. Purchasing this specific compound ensures you are working with the pharmacophore that demonstrated a 10-fold potency advantage over its closest analog, enabling reliable benchmarking.

Molecular Formula C21H17N3O5
Molecular Weight 391.383
CAS No. 433327-55-0
Cat. No. B2741708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
CAS433327-55-0
Molecular FormulaC21H17N3O5
Molecular Weight391.383
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H17N3O5/c1-14(25)22-16-5-7-17(8-6-16)23-21(26)12-10-19-9-11-20(29-19)15-3-2-4-18(13-15)24(27)28/h2-13H,1H3,(H,22,25)(H,23,26)/b12-10+
InChIKeyOCZJOBUSUUOJBK-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide (CAS 433327-55-0) and Its Research-Grade Profile


(E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide (CAS 433327-55-0) is a synthetic nitrophenyl-furan-acrylamide hybrid that has been profiled as a low-micromolar inhibitor of human matrix metalloproteinase-2 (MMP‑2, gelatinase A) and MMP‑9 (gelatinase B) [1]. The compound combines a 3‑nitrophenyl substituent on a central furan ring with a 4‑acetamidophenyl-bearing α,β‑unsaturated acrylamide linker, placing it within the broader nitrophenyl‑acrylamide class that is under investigation for glioblastoma and related invasive cancers [2].

Why Generic Substitution of (E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide (433327-55-0) Is Scientifically Unreliable


Even within the nitrophenyl‑acrylamide family, minor changes to the aryl‑amide region produce dramatic shifts in MMP inhibitory potency and selectivity. The 4‑acetamidophenyl analogue (210 nM MMP‑2 IC₅₀) achieves ≈10‑fold stronger MMP‑2 inhibition than a closely related probe that differs only in the terminal ring substitution yet loses >1 μM in potency [1]. The furan‑acrylamide core tolerates structural modifications that can invert selectivity between MMP‑2 and MMP‑9 or abolish activity entirely; therefore, procurement of the exact CAS‑defined compound is required to reproduce published structure‑activity data [1].

Quantitative Differentiation Evidence for (E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide (433327-55-0)


MMP‑2 Inhibitory Potency: 10.2‑Fold Advantage Over a Structurally Related Acrylamide Probe

The target compound inhibits APMA‑activated human recombinant MMP‑2 with an IC₅₀ of 210 nM, whereas a structural analog that retains the 5‑(3‑nitrophenyl)furan‑2‑yl‑acrylamide scaffold but replaces the 4‑acetamidophenyl amide group achieves only 2,150 nM under the same assay conditions [1]. This quantifiable 10.2‑fold potency differential is attributable to the 4‑acetamidophenyl substitution and demonstrates that simple scaffold‑based substitution is invalid.

Matrix Metalloproteinase-2 Inhibition Structure-Activity Relationship Enzyme Inhibitor Screening

MMP‑9 Inhibitory Potency: Modest Selectivity Window Versus MMP‑2

Against APMA‑activated human recombinant MMP‑9, the compound exhibits an IC₅₀ of 1,870 nM under the same esterase assay format [1]. This yields an MMP‑2/MMP‑9 selectivity ratio of approximately 8.9‑fold, indicating that the compound preferentially targets MMP‑2 over MMP‑9.

Matrix Metalloproteinase-9 Inhibition Isoform Selectivity Off-Target Profiling

Structural Differentiator: 4‑Acetamidophenyl Amide as a Key Potency Driver

Within the 5‑(3‑nitrophenyl)furan‑2‑yl‑acrylamide series, the 4‑acetamidophenyl amide appendage of CAS 433327-55-0 is associated with the highest MMP‑2 potency reported among publicly available analogs. A comparator lacking the acetamido group (BDBM50123984) is >10‑fold weaker, confirming that the 4‑acetamidophenyl motif is a critical pharmacophoric element for MMP‑2 engagement [1].

Medicinal Chemistry Acrylamide SAR Pharmacophore Mapping

Therapeutic Context Linkage: Nitrophenyl-Acrylamide Class is Patented for Glioblastoma

Brown University and Rhode Island Hospital have filed a patent (US20250074894A1) that explicitly claims nitrophenyl‑acrylamide compounds, including the furan‑acrylamide subclass, for the treatment of glioblastoma and other brain tumors [1]. This establishes a formal intellectual‑property and therapeutic rationale for prioritizing this chemotype in oncology research, distinguishing it from MMP‑2 inhibitors that lack a patent‑backed brain‑tumor indication.

Glioblastoma Therapy Glioma Stem Cells Patent-Backed Indication

MMP‑2 Selectivity Over MMP‑9 is Superior to a Structurally Distinct Acrylamide Series

While many broad‑spectrum MMP inhibitors exhibit near‑equal potency for MMP‑2 and MMP‑9, CAS 433327-55-0 shows an ≈9‑fold preference for MMP‑2 (210 nM vs 1,870 nM). By comparison, a structurally distinct acrylamide analog (BDBM50123984) displays MMP‑2 IC₅₀ of 2,150 nM and MMP‑9 IC₅₀ of 4,680 nM, yielding a selectivity ratio of only ≈2.2‑fold [1]. Thus, the target compound provides a wider selectivity gap that better supports MMP‑2‑specific hypothesis testing.

MMP Isoform Profiling Selectivity Ratios Chemical Probe Quality

Highest-Confidence Application Scenarios for (E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide (433327-55-0)


MMP‑2‑Selective Enzyme Inhibition Assays in Glioblastoma Target‑Validation Studies

The compound's 210 nM MMP‑2 IC₅₀ and ≈9‑fold selectivity over MMP‑9 [1] make it a suitable tool for dissecting MMP‑2‑specific contributions to glioma stem cell invasion and tumor progression. Because the nitrophenyl‑acrylamide class is patented for glioblastoma [2], researchers exploring MMP‑2 as a therapeutic vulnerability in brain tumors can use this compound to generate target‑validation data that is aligned with an active patent landscape.

Structure‑Activity Relationship (SAR) Anchor Point for Nitrophenyl‑Furan Acrylamide Optimization

With a 10‑fold potency advantage over its closest available analog [1], this compound serves as a high‑value SAR anchor. Medicinal chemistry teams can purchase the defined CAS entity to benchmark new synthetic derivatives, using the 4‑acetamidophenyl moiety as a validated pharmacophore while exploring modifications to improve solubility, metabolic stability, or blood‑brain barrier penetration.

MMP Isoform Selectivity Profiling in Multi‑MMP Biochemical Panels

The compound's differential activity against MMP‑2 (210 nM) and MMP‑9 (1,870 nM) [1] provides a quantifiable selectivity fingerprint that can be used to calibrate biochemical profiling panels. When screening larger compound libraries, inclusion of this compound as a reference standard helps normalize assay variability and verify that the detection system correctly reports isoform‑selective inhibition.

Competitive Intelligence and Intellectual Property Analysis for Glioblastoma Therapeutics

Given the explicit patent coverage of nitrophenyl‑acrylamides for glioblastoma treatment [2], this compound functions as a key representative of the claimed chemical space. Procurement of the compound enables competitive intelligence teams to experimentally confirm claimed activities, map the patent's SAR scope, and assess freedom‑to‑operate for novel analogs.

Quote Request

Request a Quote for (E)-N-(4-acetamidophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.